molecular formula C11H16ClNO B3325895 (S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride CAS No. 2242946-94-5

(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride

Cat. No. B3325895
CAS RN: 2242946-94-5
M. Wt: 213.7 g/mol
InChI Key: CGQHPZOHYDIWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride, also known as (S)-PPM, is a chiral compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a white crystalline powder that is soluble in water and has a molecular weight of 215.72 g/mol. (S)-PPM is a chiral molecule, meaning that it has two enantiomers, (R)-PPM and (S)-PPM. In

Mechanism of Action

The mechanism of action of (S)-PPM is not fully understood, but it is believed to involve the modulation of GABA-A receptors. (S)-PPM has been shown to increase the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to underlie the analgesic and anxiolytic effects of (S)-PPM.
Biochemical and Physiological Effects:
(S)-PPM has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and hypnotic effects. In animal studies, (S)-PPM has been shown to reduce pain and inflammation, as well as anxiety-like behaviors. Additionally, (S)-PPM has been found to increase sleep time and reduce the amount of time it takes to fall asleep.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (S)-PPM in lab experiments is its high enantiomeric purity, which allows for more precise and accurate results. Additionally, (S)-PPM has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using (S)-PPM is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the use of (S)-PPM in scientific research. One potential application is the development of novel pain medications that target GABA-A receptors. Additionally, (S)-PPM has been studied for its potential use as an anxiolytic and hypnotic agent, and further research is needed to determine its efficacy in humans. Furthermore, (S)-PPM may have potential applications in the treatment of other neurological disorders, such as epilepsy and depression. Overall, (S)-PPM has shown promise as a versatile compound with potential applications in various areas of scientific research.

Scientific Research Applications

(S)-PPM has been used in various scientific research studies due to its potential applications in medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of novel pain medications. Additionally, (S)-PPM has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep. Therefore, (S)-PPM has been studied for its potential use as an anxiolytic and hypnotic agent.

properties

IUPAC Name

(S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQHPZOHYDIWLB-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)[C@H](C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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